2-Chloropropionyl chloride

Pharmaceutical Synthesis Chiral Resolution NSAID Intermediates

2-Chloropropionyl chloride (CAS 7623-09-8) is a bifunctional acyl chloride featuring both an α-chloro group and an acid chloride moiety (C₃H₄Cl₂O, MW 126.97). It exists as a clear colorless to pale yellow liquid with a boiling point of 109-111 °C and a density of 1.308 g/mL at 25 °C.

Molecular Formula C3H4Cl2O
Molecular Weight 126.97 g/mol
CAS No. 7623-09-8
Cat. No. B156108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropropionyl chloride
CAS7623-09-8
Synonyms(±)-2-Chloropropionyl Chloride;  2-Chloro-2-methylacetyl Chloride;  2-Chloropropanoyl Chloride;  α-Chloropropanoyl Chloride;  α-Chloropropionic Acid Chloride;  α-Chloropropionyl Chloride;  α-Methylchloroacetyl Chloride
Molecular FormulaC3H4Cl2O
Molecular Weight126.97 g/mol
Structural Identifiers
SMILESCC(C(=O)Cl)Cl
InChIInChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3
InChIKeyJEQDSBVHLKBEIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropropionyl Chloride (CAS 7623-09-8): Procurement and Differentiation Guide for Pharmaceutical and Polymer Intermediates


2-Chloropropionyl chloride (CAS 7623-09-8) is a bifunctional acyl chloride featuring both an α-chloro group and an acid chloride moiety (C₃H₄Cl₂O, MW 126.97) . It exists as a clear colorless to pale yellow liquid with a boiling point of 109-111 °C and a density of 1.308 g/mL at 25 °C . As an electrophilic reagent, it serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen [1], and as a precursor for atom transfer radical polymerization (ATRP) initiators .

Why 2-Chloropropionyl Chloride (CAS 7623-09-8) Cannot Be Substituted by Generic Acyl Chlorides in Critical Syntheses


While the acyl chloride class shares a common reactive handle, substitution with non-α-chlorinated analogs (e.g., propionyl chloride) or positional isomers (e.g., 3-chloropropionyl chloride) fails to deliver the required regio- and stereochemical outcomes in pharmaceutical and polymer applications. The α-chloro group in 2-chloropropionyl chloride provides a chiral center that enables enantioselective syntheses of NSAIDs [1] and imparts the precise reactivity profile necessary for controlled radical polymerization initiators . Substitution with 3-chloropropionyl chloride introduces a different alkyl spacer, altering hydrolytic degradation profiles in biomaterials , while brominated analogs exhibit divergent initiation kinetics in ATRP [2].

Quantitative Differentiation Evidence for 2-Chloropropionyl Chloride (CAS 7623-09-8) Against Primary Analogs


Enantiomeric Purity Retention in NSAID Synthesis: (S)-2-Chloropropionyl Chloride vs. Racemic Mixtures

When optically pure (S)-2-chloropropionyl chloride is employed as the starting material for the synthesis of (S)-Ibuprofen, the resulting product achieves an optical purity of 82% under optimized zinc salt-catalyzed rearrangement conditions [1]. This contrasts with the use of racemic 2-chloropropionyl chloride, which yields a racemic product requiring costly resolution steps. For (S)-Naproxen synthesized via the same route, the optical purity reaches 96% [1].

Pharmaceutical Synthesis Chiral Resolution NSAID Intermediates

Boiling Point Differential: 2-Chloropropionyl Chloride vs. 3-Chloropropionyl Chloride for Purification Efficiency

2-Chloropropionyl chloride exhibits a boiling point of 109-111 °C at 760 mmHg , which is approximately 34 °C lower than that of its positional isomer, 3-chloropropionyl chloride (143-145 °C at 760 mmHg) [1]. This significant difference in volatility facilitates easier separation and purification via fractional distillation during synthesis, where both isomers may be co-produced [2].

Process Chemistry Distillation Isomer Separation

ATRP Macroinitiator Efficiency: 2-Chloropropionyl Chloride vs. 2-Bromopropionyl Bromide in Surface Grafting

In the surface-initiated atom transfer radical polymerization (SI-ATRP) of poly(tert-butyl acrylate) (PtBA) from multiwalled carbon nanotubes (MWNT), initiating sites formed with 2-chloropropionyl chloride (MWNT-Cl) were used alongside those formed with 2-bromoisobutyryl bromide (MWNT-Br) [1]. While the study demonstrates that both halogenated initiators successfully graft polymer chains, the chlorine-based initiator (derived from 2-chloropropionyl chloride) offers a distinct advantage in cost and handling safety compared to the more toxic and expensive brominated analog [2].

Polymer Chemistry ATRP Surface Functionalization

Regioselectivity in Chlorination: 2-Chloropropionyl Chloride vs. 3-Chloropropionyl Chloride Production Ratio

During the industrial chlorination of propionyl chloride to produce chloropropionyl chlorides, the reaction exhibits a kinetic preference for substitution at the 3-position. Gas-liquid chromatographic analysis reveals that 3-chloropropionyl chloride is the predominant product for up to 15 hours of reaction time, with 3,3-dichloropropionyl chloride emerging thereafter [1]. Under alternative synthetic conditions (starting from propionic acid with sulfuryl chloride and thionyl chloride), the product distribution after fractional distillation yields 45% 2-chloropropionyl chloride and 55% 3-chloropropionyl chloride, with a total yield of 75% [2].

Process Optimization Chlorination Isomer Ratio

Validated Application Scenarios for 2-Chloropropionyl Chloride (CAS 7623-09-8) Based on Quantitative Evidence


Chiral NSAID Intermediate Synthesis (Ibuprofen, Naproxen)

Procurement of optically pure (S)-2-chloropropionyl chloride is essential for the asymmetric synthesis of (S)-Ibuprofen and (S)-Naproxen, where it enables optical purities of 82% and 96%, respectively, in the final API [1]. This eliminates the need for costly chiral resolution steps downstream.

ATRP Macroinitiator Preparation for Controlled Polymer Architectures

2-Chloropropionyl chloride is a reliable reagent for converting hydroxyl-containing substrates (e.g., polyethylene glycol, dextran, TiO₂ nanoparticles) into chlorine-functionalized ATRP macroinitiators . These macroinitiators enable the synthesis of well-defined block copolymers and surface-grafted polymer brushes with narrow molecular weight distributions .

Purification-Advantaged Pharmaceutical Intermediate Procurement

For large-scale pharmaceutical manufacturing, the boiling point of 2-chloropropionyl chloride (109-111 °C) offers a 34 °C advantage over its 3-chloro isomer, reducing distillation energy costs and improving throughput during intermediate purification. This makes it a preferred building block in processes where regioisomeric purity is critical.

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